3-(2-Aminoethyl)-1-cyclohexylurea dihydrochloride
Description
Properties
IUPAC Name |
1-(2-aminoethyl)-3-cyclohexylurea;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O.2ClH/c10-6-7-11-9(13)12-8-4-2-1-3-5-8;;/h8H,1-7,10H2,(H2,11,12,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLOQVWQQYQFEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure of 3-(2-Aminoethyl)-1-cyclohexylurea dihydrochloride
Topic: Chemical Structure & Application of 3-(2-Aminoethyl)-1-cyclohexylurea Dihydrochloride Content Type: Technical Reference Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Optimizing Ureido-Linker Scaffolds in Medicinal Chemistry
Executive Summary & Structural Logic
3-(2-Aminoethyl)-1-cyclohexylurea dihydrochloride (CAS: 1394041-31-6) represents a specialized "privileged structure" in drug design. It functions primarily as a bifunctional building block, combining a lipophilic cyclohexyl moiety with a hydrophilic ethylamine tail, tethered by a rigid urea core.
In medicinal chemistry, this scaffold is frequently employed to modulate solubility and target engagement. The urea group acts as a critical hydrogen-bond donor/acceptor motif (often binding to Asp/Glu residues in active sites), while the cyclohexyl group occupies hydrophobic pockets (e.g., in Soluble Epoxide Hydrolase (sEH) inhibitors or specific kinase domains).
Chemical Identity Table
| Property | Specification |
| IUPAC Name | 1-(2-aminoethyl)-3-cyclohexylurea dihydrochloride |
| CAS Number | 1394041-31-6 |
| Molecular Formula | |
| Molecular Weight | ~258.19 g/mol (Salt) / 185.27 g/mol (Free Base) |
| Solubility | High in Water, MeOH; Low in |
| pKa (Calculated) | ~13.5 (Urea), ~9.8 (Primary Amine) |
| Key Pharmacophore | Urea (H-bond donor/acceptor), Cyclohexyl (Lipophilic) |
Synthesis & Reaction Engineering
Recommended Synthetic Route: The Mono-Boc Strategy
This pathway prioritizes purity and yield, utilizing a tert-butyl carbamate (Boc) protecting group to desymmetrize the diamine.
Step-by-Step Protocol
-
Protection: React ethylenediamine (in large excess, 10 eq) with
in Dichloromethane (DCM) at 0°C to yield N-Boc-ethylenediamine.-
Why: Excess diamine statistically favors mono-protection.
-
-
Urea Formation: React N-Boc-ethylenediamine (1.0 eq) with Cyclohexyl Isocyanate (1.0 eq) in dry THF at room temperature.
-
Mechanism: Nucleophilic attack of the primary amine on the isocyanate carbon.
-
Observation: Product often precipitates or can be crystallized from Hexane/EtOAc.
-
-
Deprotection (Salt Formation): Treat the intermediate with 4M HCl in Dioxane.
-
Result: Quantitative conversion to the dihydrochloride salt.
-
Workup: Filtration of the white solid; wash with diethyl ether to remove organic impurities.
-
Visualization: Synthetic Workflow
The following diagram illustrates the critical decision points in the synthesis to avoid byproduct formation.
Caption: Optimized synthesis pathway using Mono-Boc protection to prevent bis-urea formation.
Analytical Characterization & Quality Control
In drug development, verifying the integrity of the urea linkage and the salt form is non-negotiable.
Proton NMR ( -NMR) Signature (DMSO- )
-
8.0-8.3 ppm (Broad s, 3H): Ammonium protons (
). Indicates successful salt formation. - 6.1-6.3 ppm (t, 1H): Urea NH adjacent to the ethyl chain.
- 5.8-6.0 ppm (d, 1H): Urea NH adjacent to the cyclohexyl ring.
- 3.3-3.4 ppm (m, 1H): Cyclohexyl methine proton (CH-NH).
-
3.1-3.2 ppm (q, 2H): Methylene adjacent to Urea (
-NH-CO). -
2.8-2.9 ppm (t, 2H): Methylene adjacent to Ammonium (
- ). - 1.0-1.9 ppm (m, 10H): Cyclohexyl ring protons.
Mass Spectrometry (LC-MS)
-
Method: ESI+ (Electrospray Ionization).
-
Target Ion: Look for
of the free base. -
Expected m/z: 186.16 Da.
-
Contamination Check: Watch for m/z ~310 (Bis-cyclohexyl urea) or m/z ~146 (Bis-aminoethyl urea), which indicate synthesis failure.
Applications in Drug Design (SAR)
This compound is rarely a drug in itself but is a high-value linker-scaffold .
Pharmacophore Mapping
The molecule serves as a "molecular ruler" with distinct binding features:
-
Hydrophobic Anchor: The cyclohexyl ring is a classic bioisostere for phenyl groups, offering metabolic stability (avoiding aromatic hydroxylation) while filling lipophilic pockets S1/S2 in proteases.
-
H-Bonding Network: The urea moiety provides a rigid, planar geometry with two donors and one acceptor. This is critical in inhibitors of Soluble Epoxide Hydrolase (sEH) , where the urea binds to the catalytic Aspartate [1].
-
Solubilizing Tail: The ethylamine tail improves aqueous solubility (logP reduction) and provides a handle for coupling to warheads (e.g., fluorophores, PROTAC E3 ligase ligands).
Visualization: Structure-Activity Relationship (SAR) Logic
Caption: SAR breakdown showing how specific structural motifs map to biological targets.
Handling & Stability Protocols
-
Hygroscopicity: As a dihydrochloride salt, the compound is hygroscopic. Store in a desiccator at -20°C.
-
Stability: The urea linkage is stable at physiological pH but can hydrolyze under strong acidic/basic conditions at high temperatures (
). -
Safety: Treat as a potential irritant. Standard PPE (gloves, goggles) is required. No specific acute toxicity data is available for this specific intermediate, so assume toxicity similar to alkyl-ureas.
References
-
Morisseau, C., & Hammock, B. D. (2005). "Epoxide Hydrolases: Mechanisms, Inhibitor Designs, and Biological Roles." Annual Review of Pharmacology and Toxicology. (Establishes the Urea-Cyclohexyl pharmacophore for sEH inhibition).
-
ChemicalBook. "3-(2-aminoethyl)-1-cyclohexylurea dihydrochloride Product Entry." (Verification of CAS and Physical Properties).
-
BLD Pharm. "Certificate of Analysis Data: 3-(2-Aminoethyl)-1-cyclohexylurea dihydrochloride." (Reference for commercial availability and salt stoichiometry).
An In-depth Technical Guide to the Solubility Profile of 3-(2-Aminoethyl)-1-cyclohexylurea dihydrochloride in Water vs. DMSO
Introduction: The Critical Role of Solubility in Scientific Research
In the realms of drug discovery, chemical synthesis, and materials science, understanding the solubility of a compound is not merely a preliminary step but a cornerstone of successful research and development. Solubility dictates a molecule's behavior in biological systems, its formulation possibilities, and its reactivity in various chemical environments. This guide provides a comprehensive analysis of the solubility profile of 3-(2-Aminoethyl)-1-cyclohexylurea dihydrochloride, a molecule possessing a unique combination of hydrophobic and hydrophilic moieties.
We will explore the theoretical underpinnings of its solubility in two fundamentally different yet widely used solvents: Water, the universal polar protic solvent, and Dimethyl Sulfoxide (DMSO), a powerful polar aprotic solvent. By dissecting the molecular interactions at play and providing a robust experimental framework, this document serves as a technical resource for researchers, scientists, and drug development professionals aiming to harness the full potential of this and structurally related compounds.
Physicochemical Properties: A Tale of Two Solvents and One Solute
The solubility of a solute in a solvent is governed by the principle "like dissolves like." This is a simplistic but effective summary of the complex interplay between intermolecular forces. To understand the solubility of 3-(2-Aminoethyl)-1-cyclohexylurea dihydrochloride, we must first examine the properties of the solute and the solvents .
The Solute: 3-(2-Aminoethyl)-1-cyclohexylurea Dihydrochloride
-
Molecular Weight: 258.20 g/mol (as dihydrochloride salt)
-
Structure:
-
Cyclohexyl Group: A bulky, non-polar aliphatic ring that imparts significant hydrophobic (lipophilic) character.
-
Urea Moiety (-NH-CO-NH-): A polar functional group capable of acting as both a hydrogen bond donor (the N-H groups) and a hydrogen bond acceptor (the C=O group).
-
Aminoethyl Group (-CH₂-CH₂-NH₂): A flexible, polar side chain.
-
Dihydrochloride Salt: The presence of two hydrochloride adducts means the aminoethyl group and likely one of the urea nitrogens are protonated, rendering the molecule an ionic salt. This is the single most dominant feature influencing its aqueous solubility.
-
The Solvents
-
Water (H₂O): As a polar protic solvent, water is characterized by its ability to form extensive hydrogen bond networks and its high dielectric constant. It readily donates and accepts hydrogen bonds and is exceptionally effective at solvating ions through strong ion-dipole interactions.[3][4][5]
-
Dimethyl Sulfoxide (DMSO, (CH₃)₂SO): As a polar aprotic solvent, DMSO has a large dipole moment and a high dielectric constant, but it lacks acidic protons to donate to hydrogen bonds.[6] It is a powerful hydrogen bond acceptor and excels at dissolving a vast array of both polar and non-polar compounds, including many organic salts.[6][7]
Theoretical Solubility Analysis: The "Why" Behind the Profile
Based on the physicochemical properties, we can predict the behavior of 3-(2-Aminoethyl)-1-cyclohexylurea dihydrochloride in each solvent.
Solubility in Water
The dissolution of this compound in water is expected to be highly favorable. The process is driven by several key interactions:
-
Dissociation: As an ionic salt, the compound will dissociate in water into a dicationic urea derivative, [C₉H₂₁N₃O]²⁺, and two chloride anions, 2Cl⁻.[3][8]
-
Ion-Dipole Interactions: The polar water molecules will arrange themselves around these ions, forming stabilizing solvation shells. The partially negative oxygen atoms of water will orient towards the positive charges on the solute, while the partially positive hydrogen atoms will surround the chloride anions.[4][5][9] This hydration process releases significant energy, which helps to overcome the lattice energy of the solid crystal.[5]
-
Hydrogen Bonding: The numerous N-H groups (on the urea and the protonated amine) and the C=O group will form strong hydrogen bonds with the surrounding water molecules.
The primary counteracting force is the hydrophobic cyclohexyl group. Water must form ordered "cages" around this non-polar moiety, which is entropically unfavorable. However, the powerful energetic contributions from ion solvation and hydrogen bonding are expected to overwhelmingly favor dissolution, leading to high aqueous solubility .
Solubility in DMSO
DMSO is also predicted to be an excellent solvent for this compound.
-
Cation Solvation: DMSO is highly effective at solvating cations. The exposed, partially negative oxygen atom of the sulfoxide group in DMSO strongly coordinates with the positive centers of the dicationic solute.[6][7][10]
-
Anion Solvation: As an aprotic solvent, DMSO solvates anions less effectively than protic solvents like water.[6] However, its high polarity is still sufficient to dissolve many salts.
-
Hydrogen Bonding: DMSO is a strong hydrogen bond acceptor. It will readily form hydrogen bonds with the N-H groups of the urea and the aminoethyl chain.
-
Hydrophobic Interactions: DMSO can effectively solvate the non-polar cyclohexyl ring, unlike water, which further contributes to its effectiveness as a solvent for this molecule.
Given its ability to accommodate all parts of the molecule—ionic, polar, and non-polar—3-(2-Aminoethyl)-1-cyclohexylurea dihydrochloride is expected to exhibit high solubility in DMSO .
Quantitative Data Summary
While no specific experimental solubility values for 3-(2-Aminoethyl)-1-cyclohexylurea dihydrochloride are publicly available, the analysis of its structure strongly suggests high solubility in both solvents. For the purpose of this guide, the following table presents expected solubility ranges based on structurally similar compounds and theoretical principles. These values should be confirmed experimentally.
| Solvent | Solvent Type | Expected Solubility Range (at 25 °C) | Primary Driving Interactions |
| Water | Polar Protic | > 50 mg/mL | Ion-Dipole Interactions, Hydrogen Bonding |
| DMSO | Polar Aprotic | > 100 mg/mL | Cation Solvation, Hydrogen Bonding, Solvation of Hydrophobic Groups |
Note: These are estimated values and require empirical validation.
Experimental Protocol: Thermodynamic Solubility Determination
To obtain definitive solubility data, the Shake-Flask Method is the gold standard for determining thermodynamic equilibrium solubility.[11][12] It is a reliable and widely used technique.[11]
Mandatory Visualization: Experimental Workflow
Caption: Workflow for the Shake-Flask Solubility Assay.
Step-by-Step Methodology
-
Preparation of Vials: Add an excess amount of 3-(2-Aminoethyl)-1-cyclohexylurea dihydrochloride (e.g., 10-20 mg) to a 2 mL glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation. Prepare at least three replicates for each solvent.
-
Solvent Addition: Accurately dispense 1.0 mL of purified water or analytical grade DMSO into each respective vial.
-
Equilibration: Securely cap the vials and place them in an orbital shaker or on a stir plate set to a constant temperature (e.g., 25°C). Agitate the samples for a minimum of 24 hours to ensure the system reaches thermodynamic equilibrium.[12]
-
Phase Separation: After equilibration, visually confirm the presence of excess solid. Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.
-
Sample Collection: Without disturbing the solid pellet, carefully withdraw an aliquot of the clear supernatant. This is the saturated solution.
-
Dilution: Immediately perform a precise serial dilution of the supernatant with the same solvent it was dissolved in. The dilution factor should be chosen to bring the final concentration within the linear range of the analytical method's calibration curve.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard curve must be prepared using known concentrations of the compound to ensure accurate quantification.
-
Calculation: Determine the concentration of the diluted sample from the standard curve. The solubility (S) is then calculated using the formula: S (mg/mL) = [Concentration from Curve (mg/mL)] x [Dilution Factor]
Trustworthiness and Self-Validation
To ensure the integrity of the results, the protocol must be self-validating.
-
Visual Confirmation: Always visually inspect for undissolved solid before sampling. If none is present, the experiment must be repeated with more starting material.
-
Replicates: Running the experiment in triplicate (or more) for each solvent allows for the calculation of mean solubility and standard deviation, providing confidence in the result.
-
Time to Equilibrium: For a new compound, it is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has indeed been reached and the measured solubility does not change over time.
Visualization of Molecular Interactions
The differing nature of the solvation process in water and DMSO can be visualized to better understand the solubility profile.
Caption: Solute-Solvent Interaction Logic Diagram.
Conclusion and Field Insights
3-(2-Aminoethyl)-1-cyclohexylurea dihydrochloride is predicted to be highly soluble in both water and Dimethyl Sulfoxide.
-
Aqueous solubility is primarily driven by its nature as an ionic salt, which allows for strong, energetically favorable ion-dipole interactions with water molecules.[3]
-
DMSO solubility is driven by its capacity as a universal solvent, effectively solvating the ionic, polar hydrogen-bonding, and non-polar hydrophobic regions of the molecule.[6]
For researchers, this dual high solubility offers significant flexibility. Water is the preferred solvent for most biological and in vivo applications due to its physiological compatibility. DMSO serves as an invaluable solvent for stock solution preparation, organic reactions, and in vitro assays where high concentrations are required and the compound's native aqueous solubility might be a limiting factor, even if high. The choice of solvent must always be tailored to the specific experimental context, considering potential solvent-induced effects on assay performance or chemical stability. The experimental protocol detailed herein provides a reliable pathway to obtaining the precise quantitative data necessary for informed decision-making in any research or development pipeline.
References
-
Glomme, A., März, J., & Dressman, J. B. (2005). Comparison of a miniaturized shaken-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. Journal of Pharmaceutical Sciences, 94(1), 1–16. Available at: [Link]
-
Chemistry LibreTexts. (2020). Aqueous Solutions and Solubility - Compounds Dissolved in Water. Available at: [Link]
-
PubChemLite. 3-(2-aminoethyl)-1-cyclohexylurea dihydrochloride (C9H19N3O). Available at: [Link]
-
Chemistry LibreTexts. (2022). Dissolution of Ionic Compounds. Available at: [Link]
-
Zarghampour, A., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278. Available at: [Link]
-
Oreate AI Blog. (2026). The Chemistry Behind Water's Ability to Dissolve Ionic Compounds. Available at: [Link]
-
YouTube. (2021). Aqueous Solutions, Dissolving, and Solvation. Available at: [Link]
-
Gaylord Chemical. DMSO as a Solvent: Understanding its Properties and Chemical Interactions. Available at: [Link]
-
RSC Publishing. (2000). Solvation of solvophilic and solvophobic ions in dimethyl sulfoxide: microscopic structure by molecular dynamics simulations. Physical Chemistry Chemical Physics, 2(8), 1767-1776. Available at: [Link]
-
AIP Publishing. (2015). Solvation structure and transport properties of alkali cations in dimethyl sulfoxide under exogenous static electric fields. The Journal of Chemical Physics, 142(22), 224502. Available at: [Link]
Sources
- 1. PubChemLite - 3-(2-aminoethyl)-1-cyclohexylurea dihydrochloride (C9H19N3O) [pubchemlite.lcsb.uni.lu]
- 2. 3-(2-aminoethyl)-1-cyclohexylurea dihydrochloride | 1394041-31-6 [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The Chemistry Behind Water's Ability to Dissolve Ionic Compounds - Oreate AI Blog [oreateai.com]
- 6. nbinno.com [nbinno.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. youtube.com [youtube.com]
- 10. Solvation of solvophilic and solvophobic ions in dimethyl sulfoxide: microscopic structure by molecular dynamics simulations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. Shake-Flask Solubility Assay - Enamine [enamine.net]
Safety data sheet (SDS) and toxicity of 3-(2-Aminoethyl)-1-cyclohexylurea dihydrochloride
Technical Monograph: 3-(2-Aminoethyl)-1-cyclohexylurea Dihydrochloride
Compound Identity & Classification
-
IUPAC Name: 1-(2-Aminoethyl)-3-cyclohexylurea dihydrochloride[1]
-
CAS Number: 1394041-31-6[1]
-
Molecular Formula: C9H21Cl2N3O (Dihydrochloride salt)
-
Molecular Weight: 258.20 g/mol (Salt); 185.27 g/mol (Free base)[1]
-
Role: Functionalized urea building block, Pharmacophore scaffold (sEH Inhibitor precursor), Chemical linker.
Executive Summary
3-(2-Aminoethyl)-1-cyclohexylurea dihydrochloride is a specialized chemical building block characterized by a cyclohexylurea core functionalized with a primary ethylamine.[1] Structurally, it serves as a critical pharmacophore in the design of Soluble Epoxide Hydrolase (sEH) inhibitors and as a versatile linker in medicinal chemistry. Its dihydrochloride salt form ensures stability and water solubility, facilitating its use in aqueous coupling reactions.
This guide synthesizes the safety protocols, toxicological profile, and handling procedures for researchers utilizing this compound in drug discovery and chemical biology.
Chemical & Physical Characterization
| Property | Specification | Note |
| Appearance | White to off-white crystalline solid | Hygroscopic nature common in amine salts.[1] |
| Solubility | Soluble in Water, DMSO, Methanol | >50 mg/mL in water (estimated). |
| Melting Point | >200°C (Decomposition) | Typical for dihydrochloride salts. |
| pKa | ~9.5 (Amine), ~13 (Urea) | Primary amine is basic; urea is neutral. |
| Stability | Stable under standard conditions | Hygroscopic; store desiccated at -20°C. |
Hazard Identification & Safety Data Sheet (SDS) Synthesis
Based on the Global Harmonized System (GHS) and structural analogs (primary alkyl amines and urea derivatives), the following hazard classification is synthesized.
GHS Classification[1]
-
Serious Eye Damage/Eye Irritation: Category 2A (H319)
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)[1]
Label Elements
-
Signal Word: WARNING
-
Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Emergency Response Protocols
| Exposure Route | Immediate Action | Rationale |
| Inhalation | Move to fresh air.[1] Artificial respiration if needed.[2][3] | Amine salts can cause bronchospasm or irritation. |
| Skin Contact | Wash with soap and water for 15 min. Remove contaminated clothing.[3] | Neutralize potential basicity and remove irritant. |
| Eye Contact | Rinse with water for 15 min, lifting eyelids. Seek medical attention. | Prevent corneal damage from amine/salt irritation. |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Drink water. | Prevent aspiration; dilute the salt. |
Toxicological Profile & Mechanism
Mechanism of Action (Pharmacophore)
The 1-cyclohexyl-3-alkylurea moiety is a classic pharmacophore for inhibiting Soluble Epoxide Hydrolase (sEH) . sEH hydrolyzes anti-inflammatory epoxyeicosatrienoic acids (EETs) into less active diols.[1]
-
Binding Mode: The urea hydrogens form hydrogen bonds with the catalytic aspartate residue (Asp335) in the sEH active site.
-
Role of Aminoethyl: The primary amine allows for further functionalization (e.g., attaching a fluorophore or another drug pharmacophore) or improving solubility.
Figure 1: Mechanism of sEH inhibition by cyclohexylurea pharmacophores. The compound mimics the transition state of epoxide hydrolysis.
Toxicological Data (Inferred)
-
Acute Toxicity (Oral): LD50 estimated >500 mg/kg (Rat). Urea derivatives are generally low toxicity; amine salts may be moderate irritants.
-
Sensitization: Potential skin sensitizer (Category 1B) due to the reactive amine group if free base is generated in situ.
-
Carcinogenicity: Not listed by IARC, NTP, or OSHA.[3] Unlike nitrosoureas (e.g., CCNU), this compound lacks the nitroso group, significantly reducing alkylating potential and carcinogenicity.
-
Genotoxicity: Expected negative (Ames test) based on structure (lack of electrophilic handles like chloroethyl or nitroso).
Handling & Experimental Protocols
Storage & Stability
-
Condition: Store at -20°C.
-
Environment: Keep under inert gas (Argon/Nitrogen) if possible. The dihydrochloride is hygroscopic.
-
Shelf Life: 2 years if stored properly.
Solubilization Protocol
-
Solvent: Water (for biological assays) or DMSO (for chemical coupling).
-
Concentration: Prepare 10-100 mM stock solutions.
-
Procedure:
-
Weigh solid in a dry environment.
-
Add solvent.
-
Vortex or sonicate for 30 seconds.
-
Filter sterilize (0.22 µm) if used for cell culture.
-
Chemical Coupling Workflow (Example)
To use as a linker or building block:
Figure 2: Standard amide coupling workflow utilizing the primary amine of the compound.[1][4]
References
-
Morisseau, C., & Hammock, B. D. (2005). "Epoxide Hydrolases: Mechanisms, Inhibitor Designs, and Biological Roles." Annual Review of Pharmacology and Toxicology, 45, 311-333. Link[1]
-
Shen, H. C. (2010). "Soluble Epoxide Hydrolase Inhibitors: A Patent Review (2006–2009)." Expert Opinion on Therapeutic Patents, 20(7), 941-956. Link[1]
-
ChemicalBook. (2024).[5] "3-(2-aminoethyl)-1-cyclohexylurea dihydrochloride Product Page." ChemicalBook CAS Database. Link
-
PubChem. (2024).[6] "Urea Derivatives and Pharmacophores."[7] National Center for Biotechnology Information. Link
-
GHS. (2023). "Globally Harmonized System of Classification and Labelling of Chemicals (GHS)." United Nations. Link[1]
Sources
- 1. 99189-60-3|2-[1-(2-Amino-2-oxoethyl)cyclohexyl]acetic Acid|BLD Pharm [bldpharm.com]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. solutions.covestro.com [solutions.covestro.com]
- 4. Anti-Proliferative Activity of Ethylenediurea Derivatives with Alkyl and Oxygen-Containing Groups as Substituents [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Cyclohexylurea | C7H14N2O | CID 69684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo activity of 1-aryl-3-(2-chloroethyl) urea derivatives as new antineoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Handling hygroscopic dihydrochloride salts in the laboratory
Application Note: Precision Handling of Hygroscopic Dihydrochloride Salts in Drug Discovery
Abstract
Dihydrochloride (2HCl) salts are a staple in drug development due to their enhanced aqueous solubility and bioavailability compared to free bases. However, their high lattice energy and ionic nature often render them acutely hygroscopic. Improper handling leads to deliquescence (liquefaction), stoichiometry errors of >15%, and hydrolytic degradation. This Application Note provides a definitive, field-proven protocol for the storage, weighing, and solubilization of hygroscopic 2HCl salts, ensuring data integrity in high-sensitivity assays.
The Physicochemical Challenge
To handle these compounds effectively, one must understand the mechanism of their instability.[1] Dihydrochloride salts are not merely "wet"; they are dynamic systems.
-
The Hygroscopic Cascade: The chloride ions in the crystal lattice have a high affinity for water vapor. When relative humidity (RH) exceeds a critical threshold (Critical Relative Humidity, CRH), the salt adsorbs water until it dissolves in its own sorbed moisture (deliquescence).
-
The "Acidic Trap": Unlike neutral hygroscopic salts (e.g., NaCl), 2HCl salts are acidic. Upon absorbing moisture, the local pH on the crystal surface drops drastically.
-
Consequence: This acidic micro-environment catalyzes hydrolysis of labile groups (esters, amides) even in the solid state.
-
DMSO Risk:[2][3] In dimethyl sulfoxide (DMSO) stock solutions, the acidity of 2HCl salts can catalyze the decomposition of DMSO, potentially leading to oxidative byproducts that modify the drug target.
-
Environmental Control & Storage Protocols
The first line of defense is the storage environment. A standard laboratory refrigerator is a high-humidity trap.
Protocol A: The "Equilibration" Storage System
-
Primary Container: Store the salt in an amber glass vial with a Teflon-lined cap. Parafilm is permeable to water vapor over time; use electrical tape or specific sealing film for long-term storage.
-
Secondary Containment: Place the vial inside a desiccator or a secondary jar containing activated silica gel or molecular sieves (4Å).
-
Temperature Management (Crucial Step):
-
Store at -20°C for long-term stability.[2]
-
The "Warm-Up" Rule: Before opening the vial, you MUST allow the container to equilibrate to room temperature (approx. 30–45 minutes).
-
Why? Opening a cold vial in a warm lab causes immediate condensation of atmospheric moisture onto the powder, ruining the sample instantly.
-
Visualizing the Storage Workflow:
Figure 1: The "Warm-Up" Protocol prevents condensation, the #1 cause of hygroscopic salt degradation.
Precision Weighing: The "Difference" Method
Direct weighing (adding powder to a weigh boat) is forbidden for hygroscopic 2HCl salts. The static charge often associated with these salts, combined with rapid water uptake, results in drifting balance readings.
Technique: Weighing by Difference Equipment: Analytical Balance (4-place), Glass Weighing Bottle (or capped vial), Anti-static gun (optional).
Step-by-Step Protocol:
-
Preparation: Ensure the 2HCl salt has equilibrated to room temperature.
-
Tare: Place the capped weighing bottle containing the bulk salt on the balance. Tare (zero) the balance.
-
Transfer:
-
Re-Weigh: Cap the bottle immediately and place it back on the balance.
-
Calculate: The balance will display a negative number (e.g., -5.20 mg). This is the exact mass of the sample transferred.
-
Logic: This method eliminates the error caused by the salt absorbing water during the weighing process, as the bulk remains sealed most of the time.
-
Solubilization & Stock Preparation
Dissolving 2HCl salts requires correcting for the "invisible" mass of the HCl counterions and potential water weight.
The Stoichiometry Trap
Researchers often treat the "Formula Weight" (FW) on the bottle as absolute. However, if the salt has absorbed 5% water by weight, your molar concentration will be 5% lower than calculated.
Correction Factor Formula:
Where
Protocol B: DMSO Stock Preparation
-
Solvent Choice: Use anhydrous DMSO (stored over molecular sieves).
-
The Acid Issue: 2HCl salts are acidic. When dissolved in DMSO, the solution can become hot (exothermic).
-
Action: Add DMSO slowly.
-
Buffer: If the compound is acid-sensitive, consider dissolving in a 50:50 mix of DMSO and a concentrated buffer (e.g., 1M HEPES pH 7.5), though this may reduce solubility.
-
-
Storage of Stocks:
-
Freeze DMSO stocks at -20°C or -80°C.[2]
-
Warning: DMSO freezes at 19°C. Repeated freeze-thaw cycles precipitate the salt. Aliquot stocks into single-use vials (e.g., 20 µL) to avoid this.
-
Decision Tree for Solubilization:
Figure 2: Solvent selection logic. Note that aqueous solutions of 2HCl salts are often highly acidic and may require buffering for biological compatibility.
Troubleshooting & Data Integrity
Symptom Reference Table:
| Observation | Diagnosis | Corrective Action |
| Powder is sticky/clumped | Moisture absorption (early stage). | Dry in a vacuum desiccator over |
| Liquid droplets in vial | Deliquescence (advanced stage). | Discard. Chemical hydrolysis likely occurred. |
| Balance drift (increasing) | Salt is absorbing water during weighing. | Switch to "Weighing by Difference" method immediately. |
| Yellowing of DMSO stock | Acid-catalyzed oxidation of DMSO. | Discard. Prepare fresh using anhydrous DMSO; keep frozen. |
References
-
Safe Handling of Hygroscopic Materials. University of Pennsylvania, Environmental Health & Radiation Safety.[Link]
-
Weighing by Difference. Chemistry LibreTexts.[Link]
-
Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions.[7] Journal of Biomolecular Screening, 8(3), 292-304. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. How to weigh a higroscopic substance - Chromatography Forum [chromforum.org]
- 7. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimization of Coupling Protocols for 3-(2-Aminoethyl)-1-cyclohexylurea Dihydrochloride
Strategic Analysis & Chemical Rationale
Molecule Characterization
Target Molecule: 3-(2-Aminoethyl)-1-cyclohexylurea dihydrochloride
Formula:
This molecule presents a unique dual-nature challenge in coupling reactions. The cyclohexylurea moiety acts as a hydrophobic, hydrogen-bonding pharmacophore (often associated with nitrosourea-class compounds), while the aminoethyl tail provides a nucleophilic handle.
Critical Consideration: The Dihydrochloride Salt (
-
Acidity: The salt is acidic. Attempting to couple without sufficient base neutralization will result in near-zero yield because the protonated amine (
) is non-nucleophilic. -
Stoichiometry: You must account for two moles of HCl per mole of reactant. Standard protocols often assume a 1:1 salt ratio; applying those here will leave the amine partially protonated.
-
Solubility Paradox: The starting material (salt) is highly polar (soluble in water, DMSO, MeOH), but the coupled product (neutral urea-amide) is often hydrophobic and insoluble in water.
Solvent & Base Selection Matrix
Success depends on maintaining solubility for both the ionic starting material and the neutral product.
| Component | Recommended | Avoid | Rationale |
| Solvent | DMF or DMAc | DCM, Ether | The 2HCl salt is insoluble in non-polar solvents (DCM). DMF dissolves the salt and the hydrophobic product. |
| Base | DIPEA (Hünig's Base) | Pyridine, NaH | DIPEA is non-nucleophilic and sterically hindered. Pyridine is too weak to fully deprotonate the 2HCl efficiently in this context. |
| Coupling Agent | HATU or PyBOP | DCC | DCC forms dicyclohexylurea (DCU) as a byproduct, which is structurally similar to your product, complicating purification. |
Detailed Experimental Protocols
Protocol A: High-Efficiency Amide Coupling (HATU Method)
Best for: Coupling to carboxylic acids (R-COOH) where high yield is critical.
Reagents:
-
Carboxylic Acid Substrate (1.0 eq)
-
3-(2-Aminoethyl)-1-cyclohexylurea 2HCl (1.2 eq)
-
HATU (1.1 eq)
-
DIPEA (N,N-Diisopropylethylamine) (4.0 eq ) — Critical excess
-
Anhydrous DMF (Concentration: 0.1 M - 0.2 M)
Step-by-Step Procedure:
-
Activation: In a dried round-bottom flask under inert atmosphere (
or Ar), dissolve the Carboxylic Acid (1.0 eq) in anhydrous DMF. -
Reagent Addition: Add HATU (1.1 eq) and DIPEA (2.0 eq only at this stage). Stir at Room Temperature (RT) for 15 minutes. This generates the active ester.[2]
-
Amine Preparation (The "Desalting" Step): In a separate vial, dissolve the Urea-Amine 2HCl salt (1.2 eq) in minimum DMF. Add the remaining DIPEA (2.0 eq).
-
Note: You may observe a slight precipitate (amine hydrochloride salts) or heat generation. This is normal.
-
-
Coupling: Add the Amine/DIPEA solution dropwise to the Activated Acid solution.
-
Reaction: Stir at RT for 4–16 hours.
-
Monitoring: TLC or LC-MS. Look for the disappearance of the acid peak. The urea moiety is UV active (low wavelength, ~205-210 nm) but weak; derivatization or MS detection is preferred.
-
-
Workup:
-
Dilute reaction mixture with EtOAc (Ethyl Acetate).
-
Wash sequentially with:
-
5% LiCl (aq) – Removes DMF efficiently.
-
5% Citric Acid or 1M HCl – Removes unreacted amine and excess DIPEA.
-
Sat.
– Removes unreacted acid. -
Brine.
-
-
Dry over
, filter, and concentrate.
-
Protocol B: Reaction with NHS-Esters (Bioconjugation/Labeling)
Best for: Labeling proteins, surfaces, or when the acid is already activated.
Reagents:
-
NHS-Activated Molecule (e.g., Biotin-NHS, Fluorophore-NHS)
-
3-(2-Aminoethyl)-1-cyclohexylurea 2HCl
-
Triethylamine (TEA) or DIPEA
Procedure:
-
Dissolution: Dissolve the Urea-Amine 2HCl (1.5 eq) in DMSO.
-
Neutralization: Add TEA (3.5 eq). Ensure the "pH" (measured on wet pH paper) is roughly 8.0–9.0.
-
Caution: Hydrolysis of NHS esters occurs rapidly at high pH in water, but is slower in anhydrous DMSO. Do not exceed pH 9.0 equivalent.
-
-
Coupling: Add the NHS-Ester (1.0 eq) to the amine solution.
-
Incubation: Stir at RT for 2–4 hours.
-
Purification: Since NHS reactions are often used for conjugation, purification is typically done via Dialysis (if polymer/protein) or Preparative HPLC (if small molecule).
Visualization of Workflows
Diagram 1: Stoichiometry & Reaction Pathway
This diagram illustrates the critical desalting step required before the nucleophilic attack can occur.
Caption: Stoichiometric conversion of the dihydrochloride salt to the reactive free amine requires excess base.
Diagram 2: Solvent & Workup Decision Tree
A guide to handling the solubility shift between the starting salt and the final hydrophobic product.
Caption: Downstream processing logic based on the solubility profile of the cyclohexylurea conjugate.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (<20%) | Insufficient Base | The 2HCl salt consumes 2 equivalents of base immediately. Increase DIPEA to 4.0–5.0 equivalents. |
| Precipitation | Product Aggregation | The cyclohexylurea group promotes stacking/aggregation. Add 10% DMSO to the reaction or warm slightly to 35°C. |
| Side Products | Urea Nitrogen Reaction | While rare, the urea nitrogen can react if strong bases (NaH) are used. Stick to DIPEA/TEA to ensure only the primary amine reacts. |
| Insoluble Salt | Wrong Solvent | If using DCM, the salt will float and not react. Switch to DMF or NMP. |
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[5][6][7][8][9] Tetrahedron, 61(46), 10827-10852. Link
-
PubChem. (n.d.).[10] 3-(2-Aminoethyl)-1-cyclohexylurea.[1] National Library of Medicine. Retrieved October 26, 2023. Link
-
Bachem. (2023). Peptide Coupling Reagents: A Guide. Bachem Technical Notes. Link
-
Sigma-Aldrich (Merck). (2023). Amide Bond Formation: A Guide to Coupling Reagents. Link
Sources
- 1. PubChemLite - 3-(2-aminoethyl)-1-cyclohexylurea dihydrochloride (C9H19N3O) [pubchemlite.lcsb.uni.lu]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Workup [chem.rochester.edu]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. hepatochem.com [hepatochem.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amide synthesis by acylation [organic-chemistry.org]
- 9. bachem.com [bachem.com]
- 10. N,N'-Dicyclohexylurea | C13H24N2O | CID 4277 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: In Vivo Dosing & Evaluation of 3-(2-Aminoethyl)-1-cyclohexylurea
This Application Note provides a comprehensive technical guide for the in vivo application of 3-(2-Aminoethyl)-1-cyclohexylurea dihydrochloride (CAS 1394041-31-6).
Based on its chemical structure—a urea pharmacophore linking a lipophilic cyclohexyl group and a hydrophilic ethylamine tail—this compound is classified as a functionalized urea scaffold . It shares structural homology with Soluble Epoxide Hydrolase (sEH) inhibitors (e.g., AUDA, DCU) and Agmatine analogs . It is primarily used as a chemical probe to study urea-based enzyme inhibition or as a hydrophilic building block for fragment-based drug discovery (FBDD).
Compound Profile & Physicochemical Properties[1][2]
Before administering 3-(2-Aminoethyl)-1-cyclohexylurea (ACU) in vivo, researchers must account for the salt stoichiometry to ensure accurate dosing. The dihydrochloride form significantly enhances aqueous solubility compared to lipophilic analogs like Dicyclohexylurea (DCU).
| Property | Specification | Implication for Dosing |
| Chemical Name | 3-(2-Aminoethyl)-1-cyclohexylurea dihydrochloride | Target Moiety: Urea (Pharmacophore) |
| CAS Number | 1394041-31-6 | Verification ID |
| Molecular Weight | ~258.2 g/mol (Dihydrochloride)* | Critical: Dose calculation must correct for salt weight. |
| Free Base MW | ~185.27 g/mol | Active fraction is ~72% of the salt mass. |
| Solubility | High (>50 mg/mL in water/PBS) | Suitable for IV, IP, and PO without DMSO/Tween. |
| Stability | Hydrolytically stable at physiological pH | Suitable for sub-chronic dosing studies. |
| Predicted Class | sEH Inhibitor / Agmatine Analog | Target: Epoxide Hydrolases or Imidazoline Receptors. |
*Note: Commercial batches may vary between mono- and dihydrochloride. Always verify the Certificate of Analysis (CoA) for the exact MW.
Formulation & Preparation Protocol
Unlike many urea-based drugs that require harsh solvents (DMSO, PEG-400), the amino-tail of this compound renders it water-soluble in the salt form.
Standard Vehicle: 0.9% Saline or PBS (pH 7.4)
Why: The hydrochloride salt will dissociate readily. PBS buffers the acidity of the HCl salt.
Protocol:
-
Calculate Mass: To achieve a 10 mg/kg dose (Free Base) for a 25g mouse:
-
Target Dose = 0.25 mg (Free Base).
-
Correction Factor (Salt/Base) =
. -
Required Salt =
mg per mouse.
-
-
Dissolution: Dissolve the powder in sterile PBS. Vortex for 30 seconds.
-
Check pH: The solution may be slightly acidic. If pH < 5.0, adjust carefully with dilute NaOH to pH ~7.0–7.4 to prevent injection site irritation.
-
-
Sterilization: Filter through a 0.22 µm PES syringe filter.
In Vivo Dosing Guidelines
As this compound is often a "first-in-class" probe in specific research contexts, no single "standard" dose exists. The following titration protocol is designed to establish the Therapeutic Window .
Phase I: Maximum Tolerated Dose (MTD) & Range Finding
Objective: Determine the safety ceiling before efficacy testing. Subjects: C57BL/6 Mice or Sprague-Dawley Rats (n=3 per group).
| Group | Dose (Free Base) | Route | Frequency | Observation Period |
| Low | 10 mg/kg | IP | Single Bolus | 24 Hours |
| Mid | 30 mg/kg | IP | Single Bolus | 24 Hours |
| High | 100 mg/kg | IP | Single Bolus | 24 Hours |
Stop Criteria: >15% body weight loss, piloerection, or ataxia. Note: Urea derivatives are generally well-tolerated. The LD50 is expected to be >500 mg/kg based on structural analogs like hydroxyurea or citrulline.
Phase II: Efficacy Dosing (Recommended Starting Points)
Based on the pharmacophore similarity to sEH inhibitors (which typically active at 1–10 mg/kg) and Agmatine (active at 10–50 mg/kg), use the following regimens:
-
Anti-Inflammatory / Cardiovascular (sEH model):
-
Dose: 10 mg/kg.
-
Route: Per Os (PO) or Intraperitoneal (IP).
-
Schedule: BID (Twice daily) due to rapid clearance of aliphatic ureas.
-
-
Neurological / Behavioral (Imidazoline model):
-
Dose: 30–50 mg/kg.
-
Route: IP (to ensure rapid systemic availability).
-
Schedule: 30 minutes prior to behavioral testing.
-
Experimental Workflow & Mechanism
The following diagram illustrates the decision matrix for evaluating this compound, linking its chemical properties to the correct experimental readout.
Caption: Decision tree for in vivo dosing based on the dual pharmacophore nature (Urea vs. Amine) of the compound.
Critical Pharmacokinetic Considerations
When dosing 3-(2-Aminoethyl)-1-cyclohexylurea, researchers must account for Metabolic Instability .
-
Rapid Clearance: Aliphatic ureas are susceptible to renal clearance. The hydrophilic amino-tail accelerates excretion compared to hydrophobic analogs like DCU.
-
Mitigation: If the half-life (
) is found to be < 1 hour, consider using an osmotic minipump for continuous infusion rather than bolus injection.
-
-
First-Pass Metabolism: The primary amine is a substrate for Monoamine Oxidases (MAO) or Transglutaminases.
-
Control: Co-administer with a non-specific MAO inhibitor (e.g., Pargyline) in pilot studies to determine if metabolism limits efficacy.
-
Bioanalytical Marker (Self-Validation)
To verify the compound is engaging its likely target (sEH), measure the EET:DHET ratio in plasma.
-
Mechanism: sEH hydrolyzes Epoxyeicosatrienoic acids (EETs) to Dihydroxyeicosatrienoic acids (DHETs).
-
Success Criteria: A significant increase in the EET/DHET ratio compared to vehicle indicates successful target engagement [1].
References
-
Morisseau, C., & Hammock, B. D. (2013). Impact of Soluble Epoxide Hydrolase Inhibition on Cardiovascular Health. Annual Review of Pharmacology and Toxicology. Link
-
Imig, J. D. (2012). Epoxides and soluble epoxide hydrolase in cardiovascular physiology. Physiological Reviews. Link
-
Piletz, J. E., et al. (1995). Agmatine: Endogenous Clonidine-Displacing Substance in the Brain. Science. Link
-
Shen, H. C. (2010). Soluble Epoxide Hydrolase Inhibitors: A Patent Review. Expert Opinion on Therapeutic Patents. Link
Application Notes & Protocols: Microwave-Assisted Synthesis of Cyclohexylurea Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: Accelerating Discovery with Microwave-Assisted Organic Synthesis (MAOS)
The urea functional group is a cornerstone in medicinal chemistry, integral to numerous clinically approved drugs due to its ability to form stable hydrogen bonds with biological targets.[1][2] Cyclohexylurea derivatives, in particular, are prevalent scaffolds in the development of novel therapeutics, including kinase inhibitors and anti-inflammatory agents.[3][4] Traditional methods for synthesizing these compounds often involve prolonged reaction times and the use of hazardous reagents like phosgene or isocyanates.[1][5] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a greener, more efficient alternative.[6][7][8] This technique leverages the ability of polar molecules to efficiently absorb microwave energy, leading to rapid, uniform heating of the reaction mixture.[9][10][11] The result is a dramatic acceleration of reaction rates, often reducing synthesis times from hours to mere minutes, alongside improved yields and product purity.[12][13][14]
These application notes provide a comprehensive guide to the principles and practice of microwave-assisted synthesis of cyclohexylurea derivatives, designed to empower researchers to leverage this powerful technology for accelerated drug discovery and development.
The Scientific Rationale: Why Microwaves Excel
Unlike conventional heating which relies on conduction and convection from the vessel walls, microwave irradiation heats the entire sample volume simultaneously.[11] This "in-core" heating is achieved through two primary mechanisms: dipolar polarization and ionic conduction.[10][11] Polar molecules, such as the reactants and solvents in urea synthesis, continuously attempt to align with the oscillating electric field of the microwave, generating heat through molecular friction.[11] This rapid and uniform heating profile minimizes the formation of side products and allows for precise temperature control, which is crucial for reactions involving sensitive functional groups.[8][9] The ability to safely reach temperatures far above the solvent's boiling point in sealed vessels further accelerates the reaction kinetics.[10][15]
The advantages of employing microwave synthesis for preparing cyclohexylurea derivatives are summarized below:
| Feature | Conventional Heating | Microwave-Assisted Synthesis (MAOS) |
| Reaction Time | Hours to days | Minutes |
| Energy Efficiency | Low (heats vessel and surroundings) | High (heats reactants and solvent directly)[12] |
| Yields | Often moderate | Generally higher[12][14] |
| Purity | Variable, may require extensive purification | Higher, with fewer byproducts[8] |
| Reproducibility | Can be variable | Highly reproducible due to precise control[12] |
| Green Chemistry | Often requires large solvent volumes | Reduced solvent use, lower energy consumption[6][7][16] |
Core Synthetic Pathways Amenable to Microwave Acceleration
The synthesis of cyclohexylurea derivatives can be approached through several pathways. Microwave irradiation has been shown to significantly enhance the efficiency of these transformations.
Pathway 1: From Isocyanates and Amines
The most direct route involves the reaction of a cyclohexyl isocyanate with a primary or secondary amine, or conversely, cyclohexylamine with an appropriate isocyanate. This reaction is typically fast and clean under microwave conditions.
Workflow: Isocyanate + Amine Pathway
Caption: General workflow for cyclohexylurea synthesis from isocyanates and amines.
Pathway 2: In Situ Isocyanate Generation
To avoid handling potentially hazardous isocyanates, they can be generated in situ followed by reaction with an amine in a one-pot microwave protocol. A notable example is the microwave-assisted Staudinger–aza-Wittig reaction.[17][18]
Mechanism: Staudinger-Aza-Wittig for Urea Synthesis
Caption: Simplified mechanism of one-pot urea synthesis via Staudinger-Aza-Wittig.
Detailed Experimental Protocols
Safety First: All manipulations must be performed in a well-ventilated laboratory hood.[19] Use only dedicated microwave reactors designed for chemical synthesis, equipped with temperature and pressure sensors.[15][19] Domestic microwave ovens are not suitable and are extremely dangerous for this type of work.[19] Always use certified pressure-rated vials and ensure they are sealed correctly.[15] Allow vials to cool completely before opening.[15]
Protocol 1: General Procedure for the Synthesis of N-Aryl-N'-cyclohexylureas
This protocol details the reaction between an aniline derivative and cyclohexyl isocyanate.
Materials:
-
Substituted Aniline (1.0 mmol)
-
Cyclohexyl Isocyanate (1.0 mmol, 1.0 equiv)
-
Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) (3 mL)
-
10 mL microwave process vial with stir bar
-
Microwave Synthesizer
Procedure:
-
To a 10 mL microwave process vial containing a magnetic stir bar, add the substituted aniline (1.0 mmol).
-
Add 3 mL of acetonitrile.
-
Add cyclohexyl isocyanate (1.0 mmol) to the solution.
-
Seal the vial tightly with the appropriate cap.
-
Place the vial in the cavity of the microwave synthesizer.
-
Set the reaction parameters:
-
Temperature: 120 °C
-
Time: 10 minutes
-
Power: Dynamic (instrument adjusts power to maintain temperature)
-
Stirring: High
-
-
After the reaction is complete, allow the vial to cool to room temperature (below 50°C) using the instrument's cooling system before removing it from the reactor.[15]
-
Upon cooling, the product often precipitates from the solution.
-
Collect the solid product by vacuum filtration, washing with a small amount of cold acetonitrile.
-
Dry the product under vacuum to yield the N-aryl-N'-cyclohexylurea. Further purification can be achieved by recrystallization if necessary.
Protocol 2: One-Pot, Two-Step Synthesis of N,N'-Disubstituted Ureas via Microwave-Assisted Staudinger–Aza-Wittig Reaction
This advanced protocol avoids the use of isocyanates by generating them in situ from an alkyl azide.[17][18]
Materials:
-
Cyclohexyl bromide (1.0 mmol)
-
Sodium Azide (NaN₃) (2.0 mmol, 2.0 equiv)
-
Polymer-supported triphenylphosphine (PS-PPh₂) (1.5 mmol, 1.5 equiv)
-
Amine (e.g., benzylamine) (2.0 mmol, 2.0 equiv)
-
Carbon Dioxide (CO₂) source (pressure reactor compatible)
-
Acetonitrile (MeCN) (4 mL)
-
10 mL microwave process vial with stir bar
-
Microwave Synthesizer with CO₂ pressure capability
Procedure:
Step 1: Azide Formation
-
In a 10 mL microwave vial, combine cyclohexyl bromide (1.0 mmol) and sodium azide (2.0 mmol) in 4 mL of acetonitrile.
-
Seal the vial and irradiate in the microwave at 95 °C for 3 hours.[17]
-
Cool the reaction mixture to room temperature. Caution: Azides can be explosive; handle with care.
Step 2: Staudinger–Aza-Wittig and Urea Formation 4. To the cooled crude azide solution in the same vial, add polymer-supported triphenylphosphine (1.5 mmol) and the desired amine (2.0 mmol). 5. Seal the vial and connect it to a CO₂ source, pressurizing to ~14 bar.[17][18] 6. Place the vial back into the microwave synthesizer. 7. Irradiate the mixture using a two-stage heating profile:
- Stage 1 (Isocyanate formation): 50 °C for 1.5 hours.[17][18]
- Stage 2 (Urea formation): 70 °C for 3 hours.[17][18]
- After the reaction, cool the vial to room temperature and carefully vent the CO₂ pressure.
- Filter the reaction mixture to remove the polymer-supported phosphine oxide byproduct.
- Concentrate the filtrate under reduced pressure.
- Purify the resulting residue by flash column chromatography to isolate the desired disubstituted cyclohexylurea derivative.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction; decomposition of starting materials or product. | Increase reaction time or temperature incrementally. Ensure the solvent is appropriate for microwave heating (high dielectric constant).[8] |
| Formation of Byproducts | Temperature too high; reaction time too long. | Decrease the reaction temperature or shorten the irradiation time. |
| Reaction Not Starting | Poor microwave absorption. | Use a more polar solvent (e.g., DMF, NMP instead of THF). If reactants are non-polar, a small amount of a microwave absorber (e.g., ionic liquid) can be added. |
| Vial Pressure Exceeds Limit | Formation of gaseous byproducts; temperature set too high for the solvent. | Reduce the reaction temperature. Ensure the vial is not overfilled (typically fill to 1/3 to 1/2 of the vial volume). |
Conclusion
Microwave-assisted synthesis represents a significant advancement in the preparation of cyclohexylurea derivatives.[12][13] By providing rapid, controlled, and efficient heating, this technology enables chemists to accelerate their research, improve yields, and adopt greener synthetic practices.[7][14] The protocols outlined in this document serve as a robust starting point for researchers to explore the vast chemical space of cyclohexylurea derivatives in a fraction of the time required by conventional methods.
References
- Vertex AI Search. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
- Patsnap Eureka. Microwave-Assisted Synthesis: 10x Faster Organic Reactions. (2025).
- MDPI. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
- Advanced Journal of Chemistry, Section A. Importance of Microwave Heating in Organic Synthesis.
- ResearchGate. (PDF) THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. (2024).
- Beilstein Journals. One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction.
- CEM Corporation. Safety Considerations for Microwave Synthesis.
- ResearchGate. One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. (2025).
- PMC. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
- Organic Syntheses. 10 - Organic Syntheses Procedure.
- Anton Paar Wiki. Microwave-assisted synthesis.
- PubMed. Discovery of 3-Benzyl-1-( trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea Derivatives as Novel and Selective Cyclin-Dependent Kinase 12 (CDK12) Inhibitors.
- Cambridge University Press. Microwave-assisted combustion synthesis of Ni powder using urea. (2006).
- Scilit. Microwave-Assisted Synthesis of N-Monosubstituted Urea Derivatives.
- ResearchGate. Microwave assisted pyrolysis of urea supported on graphite under solvent-free conditions | Request PDF.
- ijpp.com. Microwave assisted synthesis of some Traditional reactions: Green chemistry approach.
- PMC. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry.
- International Journal of Research in Pharmacy and Allied Science. Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy.
- International Journal of Chemical Science. Microwave assisted organic synthesis (MAOS). (2021).
- Taylor & Francis Online. Dicyclohexylurea – Knowledge and References.
- urfjournals.org. Advancements in Green Chemistry: Microwave-Assisted Synthesis of Poly-Heterocyclic Compounds in Aqueous Media.
- ResearchGate. (PDF) Green Microwave-Assisted Synthesis of Cyclic/Acyclic Ureas from Propylene Carbonate. (2022).
- ResearchGate. (PDF) A practical synthesis of ureas from 2-aminopicolines using microwave irradiation. (2025).
- RSC Blogs. Green synthesis of polyurea with microwaves. (2013).
- organic-chemistry.org. Urea derivative synthesis by amination, rearrangement or substitution.
- PubMed. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (2020).
- Marmara Pharmaceutical Journal. MICROWAVE-ASSISTED SYNTHESIS OF SOME NEW DERIVATIVES OF 4-SUBSTITUTED-3-(MORPHOLINOMETHYL)-4H-1,2,4-TRIAZOLE-5-THIOLES.
- Semantic Scholar. Microwave-Assisted Post-Ugi Reactions for the Synthesis of Polycycles. (2022).
- MDPI. Novel Orally Active Analgesic and Anti-Inflammatory Cyclohexyl-N-Acylhydrazone Derivatives.
Sources
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 3-Benzyl-1-( trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea Derivatives as Novel and Selective Cyclin-Dependent Kinase 12 (CDK12) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. blogs.rsc.org [blogs.rsc.org]
- 6. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 10. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 12. ajchem-a.com [ajchem-a.com]
- 13. ajrconline.org [ajrconline.org]
- 14. ijrpas.com [ijrpas.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. chemicaljournals.com [chemicaljournals.com]
- 17. BJOC - One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction [beilstein-journals.org]
- 18. researchgate.net [researchgate.net]
- 19. Safety Considerations for Microwave Synthesis [cem.com]
Troubleshooting & Optimization
Technical Support Center: 3-(2-Aminoethyl)-1-cyclohexylurea Dihydrochloride
Solubility & Formulation Guide
Status: Active Last Updated: February 14, 2026 Support Tier: Level 3 (Senior Application Scientist)
Executive Summary: The Solubility Paradox
Compound Profile: 3-(2-Aminoethyl)-1-cyclohexylurea dihydrochloride Class: Urea-based Ligand / Alkyl-amine Salt Physicochemical Challenge: Amphiphilic Duality.
This molecule presents a classic "Trojan Horse" solubility challenge. As a dihydrochloride salt , it appears highly water-soluble in its solid state. However, it contains a cyclohexyl group (highly lipophilic) and a urea linkage (prone to intermolecular hydrogen bonding).
The Core Issue: When you dissolve the salt in water, the pH is highly acidic (pH < 3), keeping the amine protonated and the molecule soluble. When you introduce it to a biological buffer (PBS, pH 7.4), two catastrophic events often occur simultaneously:
-
Deprotonation: The physiological pH strips the protons from the amine, reverting the molecule to its neutral, lipophilic "free base" form, which immediately precipitates.
-
Common Ion Effect: The high concentration of chloride ions (
) in PBS suppresses the solubility of the hydrochloride salt.
Troubleshooting Guides (FAQs)
Scenario A: "I added my aqueous stock to PBS, and it turned cloudy immediately."
Diagnosis: pH-Induced Precipitation (The "Base Crash")
Mechanism: Your stock solution (in water) is acidic due to the
Solution:
-
Do not use straight PBS. Use a modified buffer system with a lower pH (if the assay permits) or add a solubilizing agent before introduction to the buffer.
-
Switch to Saline: Use 0.9% NaCl (Saline) instead of PBS if pH control is not strictly required for the immediate step, though this only helps with pH, not the common ion effect.
-
Best Fix: See Protocol 2 (Cyclodextrin Complexation) .
Scenario B: "My DMSO stock crashes out when added to cell culture media."
Diagnosis: Solvent Shock (The "Parachute Failure") Mechanism: DMSO is hygroscopic and mixes with water exothermically. When a small volume of DMSO stock hits a large volume of aqueous media, the DMSO is stripped away instantly. The hydrophobic drug molecules are left "stranded" in water before they can disperse, leading to the formation of micro-crystals that are invisible to the naked eye but cytotoxic to cells.
Solution:
-
The "Step-Down" Dilution: Never add high-concentration DMSO stock directly to the final well. Perform an intermediate dilution in a solvent mixture (e.g., 1:1 DMSO:PBS + 10% Tween 80) before the final spike.
-
Limit DMSO: Ensure final DMSO concentration is < 0.5% (v/v) to prevent solvent toxicity, but this often requires a concentration too low for the drug to stay soluble.
Solubilization Protocols
Protocol 1: The "Gold Standard" Cyclodextrin Complexation
Recommended for: In vivo injection, sensitive cell culture, and long-term stability.
Why this works: The cyclohexyl ring of your molecule is the perfect size to fit inside the hydrophobic cavity of
Materials:
-
Hydroxypropyl-
-Cyclodextrin (HP- -CD) [Preferred over native -CD due to higher solubility] -
Milli-Q Water
Step-by-Step:
-
Prepare Vehicle: Dissolve HP-
-CD in water to create a 20% (w/v) clear solution. -
Add Compound: Add your dihydrochloride salt slowly to this vehicle while vortexing.
-
Equilibration:
-
Method A (Fast): Sonicate at 37°C for 20 minutes.
-
Method B (Gentle): Rotate/stir at room temperature for 2-4 hours.
-
-
pH Adjustment: Carefully adjust pH to 7.4 using 1N NaOH. Crucial: The CD complex will prevent precipitation that would normally occur at this pH.
-
Filtration: Sterile filter (0.22 µm PVDF).
Protocol 2: Cosolvent Formulation (For In Vitro Use)
Recommended for: High-throughput screening where CD is not feasible.
Formula:
-
10% DMSO (Solubilizer)
-
40% PEG-400 (Cosolvent/Stabilizer)
-
50% Water/Saline (Bulking agent)
Procedure:
-
Dissolve the compound completely in pure DMSO (Stock A).
-
Add PEG-400 to Stock A and vortex (Stock B).
-
Slowly add Water/Saline to Stock B dropwise while vortexing.
-
Note: If cloudiness appears, stop and sonicate. If it persists, increase PEG-400 ratio.
-
Data & Specifications
Physicochemical Properties Table
| Property | Value / Characteristic | Implication |
| Molecular Weight | ~258.19 g/mol (as 2HCl) | Small molecule, rapid diffusion. |
| H-Bond Donors | 4 (Amine + Urea) | High lattice energy (hard to dissolve crystals). |
| LogP (Free Base) | ~1.5 - 2.0 (Estimated) | Moderately lipophilic; requires carrier in water. |
| pKa (Amine) | ~10.0 | Positively charged at pH < 9. |
| pKa (Urea) | ~0.1 | Neutral at all physiological pHs. |
| Critical pH | > 6.5 | Risk of precipitation increases drastically above pH 6.5. |
Visualizing the Solubility Logic
Diagram 1: The Precipitation Mechanism
This diagram illustrates why the compound crashes in PBS, highlighting the Common Ion Effect and Deprotonation.
Caption: Mechanism of solubility failure when introducing the dihydrochloride salt to physiological buffer.
Diagram 2: Decision Tree for Solubilization
Follow this logic to choose the correct protocol for your specific experiment.
Caption: Decision matrix for selecting the optimal formulation strategy based on experimental context.
References
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.
- Context: Explains the "Common Ion Effect" where hydrochloride salts exhibit reduced solubility in chloride-rich media (like PBS/Saline).
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews.
- Context: Validates the use of HP- -CD for solubilizing lipophilic guests like the cyclohexyl group found in this urea deriv
-
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods.
- Context: foundational text on the relationship between lipophilicity (cyclohexyl group) and aqueous solubility issues.
-
Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research.
- Context: Provides the basis for the PEG-400/DMSO cosolvent protocol (Protocol 2).
Technical Support Center: Optimizing 3-(2-Aminoethyl)-1-cyclohexylurea Dihydrochloride Synthesis
Executive Summary & Core Logic
The synthesis of 3-(2-Aminoethyl)-1-cyclohexylurea dihydrochloride presents a classic chemoselectivity challenge. The core objective is to couple cyclohexyl isocyanate with ethylenediamine .
The Problem: Ethylenediamine is a symmetrical diamine. If reagents are mixed in a 1:1 ratio, the highly reactive isocyanate will react with both amine groups, leading to the formation of the unwanted symmetric bis-urea byproduct (1,1'-(ethane-1,2-diyl)bis(3-cyclohexylurea)).
The Solution: To maximize yield and purity, you must break the symmetry of the diamine before the urea formation or use statistical forcing conditions. This guide covers two validated protocols:
-
Protocol A (The "Gold Standard"): Mono-Boc Protection (Recommended for high purity).
-
Protocol B (The "Industrial" Route): Large Excess Diamine (Recommended for cost/speed).
Validated Synthetic Protocols
Protocol A: The Mono-Boc Route (High Yield/Purity)
Best for: Drug development, small-scale high-purity synthesis.
Logic: By protecting one end of the ethylenediamine with a Boc group, you guarantee a 1:1 reaction stoichiometry with the isocyanate.
Workflow:
-
Protection: React ethylenediamine (excess) with
to form -Boc-ethylenediamine. -
Urea Coupling: React
-Boc-ethylenediamine with Cyclohexyl Isocyanate. -
Deprotection & Salt Formation: Remove Boc group with HCl to yield the target dihydrochloride.
Step-by-Step:
-
Dissolve
-Boc-ethylenediamine ( equiv) in dry Dichloromethane (DCM) at . -
Add Cyclohexyl Isocyanate (
equiv) dropwise over 30 minutes. -
Stir at Room Temperature (RT) for 4–12 hours. (Monitor by TLC/LCMS for disappearance of isocyanate).
-
Evaporate solvent to obtain the intermediate:
. -
Dissolve intermediate in 4M HCl in Dioxane (or MeOH). Stir for 2–4 hours.
-
Precipitate the final product by adding cold Diethyl Ether. Filter and dry under vacuum.[1]
Protocol B: The Excess Diamine Route (Statistical)
Best for: Large scale, low cost, where chromatography is available.
Logic: Using a massive excess of ethylenediamine (10 equivalents) statistically ensures that every isocyanate molecule encounters a free diamine rather than an already-substituted urea.
Step-by-Step:
-
Dissolve Ethylenediamine (
equiv) in DCM or Toluene. -
Add Cyclohexyl Isocyanate (
equiv) very slowly (dropwise) to the chemically stirring diamine solution at .-
Critical: High dilution favors the mono-product.
-
-
Stir for 1 hour.
-
Workup (Crucial): Wash the organic layer extensively with water/brine to remove the excess ethylenediamine.
-
Note: The mono-urea product is moderately water-soluble. Continuous extraction or careful pH control may be needed.
-
-
Acidify the organic phase (or isolated oil) with excess HCl gas/solution to form the dihydrochloride salt.
Visualizing the Pathways
The following diagram illustrates the kinetic competition between the desired pathway and the bis-urea failure mode.
Caption: Pathway comparison showing how Boc-protection prevents the "Bis-Urea" dead-end, whereas unprotected amine requires high dilution to avoid it.
Troubleshooting & FAQs
Category 1: Yield & Purity Issues
Q: I am seeing a large spot on TLC that is less polar than my product. What is it? A: This is likely the Bis-Urea byproduct (1,3-dicyclohexyl-1,3-(ethane-1,2-diyl)diurea).
-
Cause: Local high concentration of isocyanate relative to the amine.
-
Fix: If using Protocol B, increase stirring speed and add isocyanate slower. If using Protocol A, ensure your starting material was actually mono-Boc protected (check NMR).
Q: My final product is a sticky gum, not a solid. How do I crystallize it? A: Dihydrochloride salts of aliphatic amines are often hygroscopic.
-
Fix 1 (Trituration): Dissolve the gum in a minimum amount of Methanol, then add excess cold Diethyl Ether or Ethyl Acetate while scratching the flask walls.
-
Fix 2 (Lyophilization): Dissolve in water and freeze-dry. This often yields a fluffy, stable powder.
Category 2: Reaction Monitoring
Q: How do I track the reaction progress? A:
-
TLC: Use a stain! Ureas are not UV active enough. Use Ninhydrin (stains free amines red/purple) or p-Anisaldehyde (stains cyclohexyl groups).
-
IR Spectroscopy: Monitor the disappearance of the strong Isocyanate peak at ~2270 cm⁻¹ . When this peak is gone, the reaction is complete.
Category 3: Salt Formation
Q: Why "Dihydrochloride"? Isn't there only one amine?
A: While the terminal primary amine is the main basic site (
Data Comparison: Protocol A vs. B
| Feature | Protocol A (Mono-Boc) | Protocol B (Excess Amine) |
| Selectivity | >98% Mono-Urea | ~80-90% (Dependent on dilution) |
| Atom Economy | Lower (Boc group waste) | Poor (Excess diamine waste) |
| Purification | Simple (Precipitation/Wash) | Difficult (Extraction/Column) |
| Cost | Higher (Reagents) | Lower (Reagents) |
| Recommended For | Final Drug Substance | Early Screening / HTS |
References
-
Selectivity in Urea Synthesis
- Citation: "Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)
- Source: MDPI, 2024.
- Relevance: Discusses limitations of isocyanate coupling and alternative oxidative routes if isocyan
-
URL:[Link]
- Citation: "Isocyanates and Isothiocyanates - Reactivity & Hazards.
-
Mono-Boc Protection Strategy
-
Related Nitrosourea Synthesis (Lomustine)
-
Citation: "Method of synthesis of 1-(2-chloroethyl)-3-cyclo-hexyl-1-nitrosourea."[3]
- Source: P
- Relevance: Validates the reactivity of cyclohexyl isocyan
- URL
-
Sources
- 1. BJOC - One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction [beilstein-journals.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. RU2192413C1 - Method of synthesis of 1-(2-chloroethyl)-3-cyclo-hexyl-1-nitrosourea - Google Patents [patents.google.com]
Technical Support Center: Purification of 3-(2-Aminoethyl)-1-cyclohexylurea · 2HCl
Topic: Impurity Removal & Salt Stoichiometry Management Audience: Medicinal Chemists, Biochemists, and Process Development Scientists Version: 1.0 (Current as of 2026)
Core Directive & Scientific Context
The Molecule: 3-(2-Aminoethyl)-1-cyclohexylurea is an amphiphilic urea derivative often used as a ligand in glutamatergic signaling studies or as a fragment in fragment-based drug discovery (FBDD).
The Challenge: The "Dihydrochloride" (2HCl) designation presents a specific chemical paradox. While the primary amine is basic (pKa ~10), the urea moiety is essentially neutral (pKa ~0.1). A stable 2HCl salt implies the protonation of the urea oxygen, which is kinetically labile in aqueous solution. Users often encounter hygroscopicity , stoichiometric drift , and insoluble byproducts (specifically 1,3-dicyclohexylurea, DCU).
This guide provides a self-validating system to diagnose and remove these impurities while stabilizing the salt form.
Diagnostic Decision Matrix
Before initiating purification, identify the nature of your contamination using this logic flow.
Figure 1: Diagnostic workflow for identifying impurity classes based on physical state and solubility.
Troubleshooting Guide (Q&A)
Issue 1: The "White Precipitate" Paradox
Symptom: "I dissolved my product in water/buffer, but a fine white powder remains floating. Is my compound insoluble?"
Technical Insight: Your target molecule, 3-(2-Aminoethyl)-1-cyclohexylurea · 2HCl, is highly water-soluble due to the ionic ammonium and polar urea groups. The insoluble matter is almost certainly 1,3-Dicyclohexylurea (DCU) . This is a thermodynamic byproduct formed during synthesis (especially if carbodiimide coupling or isocyanates were used) [1]. DCU is notoriously insoluble in water.
Corrective Protocol:
-
Dissolution: Dissolve the crude salt in distilled water (approx. 10 mL/g).
-
Filtration: Pass the suspension through a 0.22 µm PVDF or Nylon syringe filter. The DCU will be retained on the filter.
-
Lyophilization: Freeze-dry the filtrate. Do not use rotary evaporation at high temperatures, as this can promote hydrolysis of the urea linkage [2].
Issue 2: The "Sticky Oil" (Hygroscopicity)
Symptom: "My product arrived as a powder but turned into a sticky gum on the benchtop. The weight is fluctuating."
Technical Insight: The "Dihydrochloride" (2HCl) form is chemically aggressive. The second HCl molecule is loosely associated with the urea oxygen and is highly prone to absorbing atmospheric moisture to form a hydrate or simply dissolving in attracted water (deliquescence).
Corrective Protocol:
-
Solvent Swap: Dissolve the gum in a minimum amount of dry Methanol (MeOH).
-
Azeotropic Drying: Add anhydrous Toluene and rotary evaporate. Toluene forms an azeotrope with water, dragging moisture out of the salt lattice. Repeat 3x.
-
Storage: Store under Argon in a desiccator. Consider converting to the Monohydrochloride (see FAQ) for better stability if the biological assay permits.
Issue 3: Yellow Discoloration
Symptom: "The compound is off-white or yellow. It should be white."
Technical Insight: Yellowing often indicates the oxidation of unreacted ethylenediamine or trace isocyanates trapped in the lattice.
Corrective Protocol (The "Crash-Out" Method): See Protocol C below. The use of Diethyl Ether as an antisolvent is critical here, as oxidized organic oils remain soluble in the ether layer while the pure salt precipitates.
Detailed Purification Protocols
Protocol C: Antisolvent Recrystallization
Best for: Removing trace organics and oxidized byproducts.
Causality: This method relies on the extreme polarity difference between the salt (soluble in MeOH, insoluble in Ether) and the impurities (soluble in Ether).
| Step | Action | Critical Technical Note |
| 1 | Dissolution | Dissolve 1g of crude solid in the minimum volume of warm Methanol (approx. 3-5 mL). Do not boil. |
| 2 | Filtration | If cloudy, filter while warm to remove any residual DCU. |
| 3 | Precipitation | Place the MeOH solution in an ice bath. Slowly add cold, anhydrous Diethyl Ether (or MTBE) dropwise with vigorous stirring. |
| 4 | Observation | A white precipitate should form. Continue adding Ether until the supernatant is clear (approx. ratio 1:10 MeOH:Ether). |
| 5 | Isolation | Filter rapidly under Argon/Nitrogen (to prevent moisture uptake). Wash the cake with cold Ether. |
| 6 | Drying | Vacuum dry at 40°C for 4 hours. |
Protocol D: Cation Exchange Chromatography
Best for: High-purity isolation (>99%) and stoichiometry correction.
Workflow Visualization:
Figure 2: Ion exchange logic. The basic amine binds to the resin; neutral urea impurities wash through.
-
Column Prep: Use Dowex 50W (H+ form).
-
Loading: Load aqueous solution of crude product.
-
Washing: Flush with 5 column volumes of water/methanol (1:1). This removes non-basic impurities like DCU and symmetric ureas.
-
Elution: Elute with 2M HCl (to recover the salt) or NH4OH (to recover the free base).
-
Result: This guarantees the removal of non-amine contaminants.
Frequently Asked Questions (FAQs)
Q: Why does the elemental analysis show less Chlorine than expected for a 2HCl salt? A: This is chemically expected. The urea oxygen is a very weak base. In solution (or even during drying), the second HCl molecule often dissociates.
-
Theoretical % Cl for 2HCl: ~24.6%
-
Theoretical % Cl for 1HCl: ~14.1%
-
Advice: If your application requires physiological pH, the extra HCl will be neutralized immediately anyway. Characterize the compound as the Monohydrochloride by titration to ensure accurate molarity calculations in your assay.
Q: Can I use Ethanol instead of Methanol for recrystallization? A: Yes, but Ethanol has a lower dielectric constant than Methanol. The salt may be less soluble in Ethanol, requiring larger volumes, which lowers the yield. Methanol/Ether is the superior system for this specific polarity profile.
Q: How do I verify the removal of DCU? A: Use 1H-NMR .
-
Target: Look for the cyclohexyl protons of your product (multiplets ~1.0–1.9 ppm).
-
Impurity: DCU also has cyclohexyl protons, but they are magnetically distinct. More importantly, DCU is insoluble in D2O. Run the NMR in D2O . If the DCU peaks disappear (compared to a DMSO-d6 run), you have physically removed the DCU via filtration [3].
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard text for purification of organic salts and urea derivatives).
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic grounding for urea hydrolysis and amine basicity).
-
BenchChem Technical Data. (2025). Solubility Profile of 1,3-Dicyclohexylurea. (Confirming insolubility in water).
Validation & Comparative
Quality control standards for 3-(2-Aminoethyl)-1-cyclohexylurea dihydrochloride
Title: Beyond Purity: Comparative Quality Control Standards for 3-(2-Aminoethyl)-1-cyclohexylurea Dihydrochloride (AECU-2HCl)
Executive Summary
In the landscape of fragment-based drug discovery (FBDD) and peptidomimetic synthesis, 3-(2-Aminoethyl)-1-cyclohexylurea (AECU) serves as a critical linker and pharmacophore.[1] However, its utility is frequently compromised by the physicochemical instability of its free base form.
This guide provides an objective technical comparison of the Dihydrochloride salt form (AECU-2HCl) against its alternatives (Free Base and Monohydrochloride).[1] It establishes a rigorous Quality Control (QC) framework designed to mitigate the specific risks of this molecule: hygroscopicity-induced hydrolysis and intramolecular cyclization .[1]
Part 1: The Comparative Landscape
The choice of salt form for AECU is not arbitrary; it dictates the stability of the urea linkage and the reactivity of the primary amine.
Performance Matrix: AECU-2HCl vs. Alternatives
| Feature | AECU-2HCl (Target) | AECU Free Base | AECU-1HCl (Mono) | 1,3-Dicyclohexylurea (DCU) |
| Physical State | Crystalline Solid (White) | Viscous Oil / Low MP Solid | Crystalline Solid | Crystalline Needles |
| Aqueous Solubility | High (>100 mg/mL) | Low / Moderate | Moderate | Very Low (Insoluble) |
| pH (1% Soln) | Acidic (~1.5 - 2.[1]5) | Basic (~10.[1]5) | Neutral/Weak Acid (~5.[1]0) | Neutral |
| Hygroscopicity | High (Critical CQA) | Low (but absorbs CO₂) | Moderate | Non-hygroscopic |
| Stability Risk | Acid-catalyzed hydrolysis (if wet) | Oxidation & Carbamate formation | Cyclization (slow) | Extremely Stable |
| Primary Use | Aqueous buffers, HTS Screening | Organic synthesis (immediate use) | General storage | sEH Inhibitor (Reference) |
Expert Insight:
The Free Base is chemically labile. The primary amine tail (
Part 2: Critical Quality Attributes (CQAs) & Specification Design
To validate AECU-2HCl, one must control not just purity, but the stoichiometry of the salt.
The "Phantom" Impurity: Intramolecular Cyclization
The most common degradation pathway for amino-ethyl ureas is the formation of 2-Imidazolidinone , releasing Cyclohexylamine.[1] This reaction is accelerated in the Free Base form or at neutral pH.
Visualizing the Degradation Pathway (Graphviz):
Caption: Figure 1. The primary instability mechanism. QC protocols must detect the 'Cyclic Impurity' (Imidazolidinone) which co-elutes in standard C18 methods.
Part 3: Experimental Protocols (Self-Validating Systems)
Protocol A: High-Fidelity HPLC Assay (Reverse Phase)
Standard C18 methods often fail to retain the polar AECU-2HCl.[1] This method uses ion-pairing to ensure retention and separation from the cyclic impurity.[1]
-
Column: C18 Polar-Embedded (e.g., Waters SymmetryShield or Phenomenex Synergi Hydro-RP),
.[1] -
Mobile Phase A:
Perchloric Acid in Water (Ion suppression for amine). -
Gradient:
-
Flow Rate:
. -
Detection: UV @ 205 nm (Urea carbonyl) and 210 nm.
-
Temperature:
.
System Suitability Criteria (Pass/Fail):
-
Tailing Factor:
(Critical: Tailing indicates secondary silanol interactions).[1] -
Resolution (
): between AECU peak and Cyclohexylamine impurity.
Protocol B: Potentiometric Titration for Chloride Content
To confirm the material is truly the Dihydrochloride (and not the Mono-HCl mixed with free acid), a silver nitrate titration is required.
Reagents:
Procedure:
-
Weigh accurately
of AECU-2HCl into a titration beaker. -
Dissolve in
deionized water + dilute . -
Add
Acetone. -
Titrate with
using a silver electrode.[1] -
Calculation:
[1] -
Acceptance Criteria: Theoretical Cl for 2HCl is
(depending on exact MW).[1]
Part 4: The QC Decision Tree
This workflow ensures that only stable, correctly stoichiometric material releases to the research bench.
Caption: Figure 2. Integrated QC Workflow. Note the specific 'Salt Check' gate to prevent batch variation.
References
-
Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development.
-
ChemicalBook. (2023).[1] "3-(2-aminoethyl)-1-cyclohexylurea dihydrochloride Properties and CAS 1394041-31-6."
-
USP <621>. "Chromatography: System Suitability."[1] United States Pharmacopeia.[1]
-
Ghosh, S., et al. (2008). "Oral Delivery of 1,3-Dicyclohexylurea Nanosuspension Enhances Exposure and Lowers Blood Pressure in Hypertensive Rats."[1] Basic & Clinical Pharmacology & Toxicology.
Sources
A Researcher's Guide to the Elemental Analysis of 3-(2-Aminoethyl)-1-cyclohexylurea dihydrochloride
This guide provides an in-depth technical comparison of the theoretical and expected experimental elemental analysis results for 3-(2-Aminoethyl)-1-cyclohexylurea dihydrochloride. It is intended for researchers, scientists, and drug development professionals who rely on elemental analysis for compound verification and purity assessment. This document will delve into the theoretical composition, present a comparative analysis with a related compound, outline a detailed experimental protocol, and discuss the interpretation of results within the accepted industry standards.
The Imperative of Purity: Why Elemental Analysis Matters
In the realm of chemical research and pharmaceutical development, the confirmation of a compound's elemental composition is a cornerstone of quality and validity.[1][2] Elemental analysis serves as a fundamental technique to verify the empirical formula of a synthesized compound and to assess its purity.[3] While modern spectroscopic methods like NMR and mass spectrometry provide invaluable structural information, elemental analysis remains a critical, quantitative tool that directly measures the mass percentages of constituent elements.[3] For novel compounds such as 3-(2-Aminoethyl)-1-cyclohexylurea dihydrochloride, this analysis is indispensable for confirming that the synthesized product matches the expected molecular formula.
The industry-standard acceptance criterion for elemental analysis results is a deviation of no more than ±0.4% from the calculated theoretical values.[4][5] This tight tolerance underscores the precision of the technique and the high degree of purity expected for research-grade compounds. Deviations outside this range may indicate the presence of impurities, residual solvents, or co-crystallized water, necessitating further purification.[3]
Theoretical Elemental Composition
The first step in any elemental analysis is the calculation of the theoretical elemental percentages from the molecular formula. For 3-(2-Aminoethyl)-1-cyclohexylurea dihydrochloride, the molecular formula is C9H21Cl2N3O.
The molecular weight and theoretical elemental composition are calculated as follows:
-
Molecular Formula: C9H21Cl2N3O
-
Molecular Weight: 258.19 g/mol
-
Carbon (C): (9 * 12.011) / 258.19 * 100% = 41.88%
-
Hydrogen (H): (21 * 1.008) / 258.19 * 100% = 8.19%
-
Chlorine (Cl): (2 * 35.453) / 258.19 * 100% = 27.46%
-
Nitrogen (N): (3 * 14.007) / 258.19 * 100% = 16.27%
-
Oxygen (O): (1 * 15.999) / 258.19 * 100% = 6.20%
Comparative Analysis
To contextualize the elemental composition of 3-(2-Aminoethyl)-1-cyclohexylurea dihydrochloride, it is useful to compare it with both a typical experimental result and a structurally simpler analogue, Cyclohexylurea (C7H14N2O). This comparison highlights the expected experimental variance and illustrates how the addition of functional groups and the formation of a hydrochloride salt significantly alter the elemental percentages.
| Element | 3-(2-Aminoethyl)-1-cyclohexylurea dihydrochloride (Theoretical) | 3-(2-Aminoethyl)-1-cyclohexylurea dihydrochloride (Typical Experimental*) | Cyclohexylurea (Theoretical) |
| Carbon (C) | 41.88% | 41.75% | 59.12% |
| Hydrogen (H) | 8.19% | 8.25% | 9.92% |
| Nitrogen (N) | 16.27% | 16.15% | 19.70% |
| Chlorine (Cl) | 27.46% | 27.30% | - |
| Oxygen (O) | 6.20% | (not typically determined) | 11.25% |
*Hypothetical data within the acceptable ±0.4% deviation.
As the table demonstrates, the addition of the 2-aminoethyl group and two molecules of hydrogen chloride to the basic cyclohexylurea structure results in a lower percentage of carbon and nitrogen, and the introduction of a significant chlorine content. The hypothetical experimental data shows slight deviations from the theoretical values, which are within the acceptable range for a pure compound.
Experimental Protocol for Elemental Analysis
The following is a detailed, step-by-step methodology for the elemental analysis of an organic hydrochloride salt like 3-(2-Aminoethyl)-1-cyclohexylurea dihydrochloride.
Instrumentation: A modern CHNS elemental analyzer is used for carbon, hydrogen, and nitrogen determination, while chlorine is typically determined by titration or ion chromatography after combustion.
Sample Preparation:
-
Ensure the sample is homogenous and has been thoroughly dried under vacuum to remove any residual solvents or moisture. Hygroscopic compounds like hydrochloride salts require careful handling in a dry atmosphere (e.g., a glove box) to prevent water absorption.[6]
-
Accurately weigh 2-3 mg of the sample into a tin capsule using a calibrated microbalance. The exact weight is crucial for accurate calculations.
-
The capsule is then folded to ensure no sample can escape and to facilitate complete combustion.
CHNS Analysis Workflow:
Caption: Workflow for CHNS Elemental Analysis.
Chlorine Analysis (Combustion and Titration):
-
A separate, larger sample (5-10 mg) is combusted in an oxygen-rich atmosphere.
-
The resulting hydrogen chloride (HCl) gas is trapped in an absorbing solution.
-
The chloride content in the solution is then determined by potentiometric titration with a standardized silver nitrate solution.
Interpreting the Results: A Logical Framework
The interpretation of elemental analysis data is a critical step in verifying the identity and purity of a compound. The following diagram illustrates the logical process.
Sources
- 1. mt.com [mt.com]
- 2. aurigaresearch.com [aurigaresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exeter Analytical: CHN Determination of Air Sensitive, Hygroscopic or Volatile Samples | Lab Manager [labmanager.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-(2-Aminoethyl)-1-cyclohexylurea dihydrochloride
This document provides a detailed, safety-first protocol for the proper disposal of 3-(2-Aminoethyl)-1-cyclohexylurea dihydrochloride. As professionals in research and development, our commitment to safety and environmental stewardship is paramount. This guide is built on the principles of proactive hazard assessment and adherence to established regulatory frameworks to ensure that waste is managed responsibly from the point of generation to its final disposition.
Section 1: Hazard Characterization and Initial Assessment
1.1 Inferred Hazard Profile
The molecule's structure incorporates a cyclohexylamine moiety, a urea backbone, and an ethylamine sidechain, and it is supplied as a dihydrochloride salt. Based on SDS information for structurally related compounds, we can infer a potential hazard profile that necessitates handling it as a regulated hazardous waste.
-
Corrosivity and Irritation : The presence of amine functional groups and its formulation as a dihydrochloride salt suggest that in the presence of moisture, it could form corrosive acidic solutions. Analogous amine and cyclohexylamine compounds are known to cause severe skin burns and eye damage.[2][3]
-
Toxicity : Substituted ureas and cyclohexylamines can exhibit significant biological activity. Related compounds are listed as harmful or toxic if swallowed, in contact with skin, or if inhaled.[3]
-
Reproductive Toxicity : Certain cyclohexylamine derivatives are suspected of damaging fertility or the unborn child.[3]
-
Environmental Hazards : While specific ecotoxicity data is absent, many complex organic molecules are harmful to aquatic life.
Section 2: Personal Protective Equipment (PPE) and Prudent Handling
Given the inferred hazards, a robust PPE protocol is required at all times when handling this compound, including during waste consolidation and disposal procedures.
| PPE Item | Specification | Rationale |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields and a face shield. | Protects against splashes of solutions and airborne powder, addressing the severe eye damage risk.[4][5] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber). Gloves must be inspected before use. | Prevents skin contact, addressing potential corrosivity and dermal toxicity.[6] |
| Body Protection | A fully buttoned laboratory coat. Consider a chemically resistant apron for larger quantities. | Protects against contamination of personal clothing. |
| Respiratory Protection | Not typically required when handling small quantities in a well-ventilated area. Use a NIOSH-approved respirator if creating dust or aerosols. | Prevents inhalation of the powder, which may be harmful. |
Section 3: Step-by-Step Laboratory Disposal Protocol
This protocol outlines the procedure for collecting and preparing waste 3-(2-Aminoethyl)-1-cyclohexylurea dihydrochloride for pickup by your institution's certified waste management provider.
Step 1: Waste Identification and Segregation
-
Designate as Hazardous Waste : All materials contaminated with 3-(2-Aminoethyl)-1-cyclohexylurea dihydrochloride, including the pure compound, contaminated PPE, weigh boats, and spill cleanup materials, must be disposed of as hazardous chemical waste.[7]
-
Segregate at the Source : Do not mix this waste with other waste streams (e.g., solvents, biohazards, or non-hazardous trash).[7] Keep it in a dedicated, clearly marked container at or near the point of generation, in what the EPA defines as a Satellite Accumulation Area (SAA).
Step 2: Container Selection
-
Compatibility : The primary waste container must be made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a screw-top lid is recommended.
-
Condition : The container must be in good condition, free of leaks or cracks, and have a securely fitting lid to prevent spills.[8]
Step 3: Waste Labeling
-
Mandatory Labeling : As soon as the first particle of waste is added to the container, it must be labeled.[9]
-
Label Content : The label must, at a minimum, include:
-
The words "HAZARDOUS WASTE "
-
The full, unabbreviated chemical name: "3-(2-Aminoethyl)-1-cyclohexylurea dihydrochloride "
-
A clear statement of the associated hazards (e.g., "Toxic," "Corrosive").
-
The date when waste was first added (Accumulation Start Date).
-
The name and contact information of the principal investigator or laboratory manager.
-
Step 4: Accumulation and Storage in the SAA
-
Location : The waste container must be stored in your designated SAA, which is under the control of the laboratory personnel.
-
Closure : Keep the waste container securely closed at all times, except when actively adding waste.
-
Volume Limits : Be aware of your facility's storage limits for SAAs (typically 55 gallons of hazardous waste).
Step 5: Arranging for Disposal
-
Contact EHS : Once the container is full or you are discontinuing work with the compound, contact your institution's Environmental Health & Safety (EHS) office or the equivalent department to schedule a waste pickup.
-
Do Not Transport : Laboratory personnel should not transport hazardous waste across the facility; this must be done by trained EHS staff or a licensed contractor.[7]
Section 4: Managing Spills and Empty Containers
4.1 Spill Cleanup
-
Evacuate and Secure : If a significant amount is spilled, alert others and secure the area.
-
Don PPE : Wear the full PPE specified in Section 2.
-
Contain : For a solid spill, gently cover with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne.
-
Collect : Carefully sweep or scoop the material and absorbent into your designated hazardous waste container.
-
Decontaminate : Wipe the spill area with a damp cloth. Dispose of the cloth and any contaminated PPE as hazardous waste.
-
Report : Report the spill to your laboratory supervisor and EHS office as per institutional policy.
4.2 Empty Container Disposal
-
A container that held 3-(2-Aminoethyl)-1-cyclohexylurea dihydrochloride is not considered "RCRA empty" until it has been triple-rinsed.[9]
-
The first two rinses must be collected and disposed of as hazardous waste. A third rinse with a suitable solvent (like water) can then be performed, which should also be collected as hazardous waste as a best practice.
-
Only after thorough decontamination and removal or defacing of the original label can the container be disposed of in the regular trash or recycling.[10]
Visual Workflow: Disposal Decision Process
The following diagram outlines the critical decision points for handling waste generated from work with 3-(2-Aminoethyl)-1-cyclohexylurea dihydrochloride.
Caption: Disposal workflow for 3-(2-Aminoethyl)-1-cyclohexylurea dihydrochloride.
References
-
PubChemLite. 3-(2-aminoethyl)-1-cyclohexylurea dihydrochloride (C9H19N3O). Available at: [Link]
-
Rowan University. Non-Hazardous Waste Disposal Guide for Laboratories. Available at: [Link]
-
Carl ROTH. Safety Data Sheet: Urea. Available at: [Link]
-
Safety-Kleen. Safety Data Sheet. Available at: [Link]
-
Stephen F. Austin State University. VIII. Disposal Procedures for Non Hazardous Waste. Available at: [Link]
-
Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. (2014). Available at: [Link]
-
KSCL (KRISHNA). MATERIAL SAFETY DATA SHEET (MSDS) - Cyclohexyl chloride. Available at: [Link]
-
Nilfisk. SAFETY DATA SHEET - Nilfisk Stone Sealer. (2016). Available at: [Link]
-
Stericycle UK. How to Safely Dispose of Laboratory Waste? (2024). Available at: [Link]
-
Hazardous Waste Experts. How To Dispose Non-Hazardous Waste. (2020). Available at: [Link]
-
Alpha Chemical. SAFETY DATA SHEET - Urea Monohydrochloride. Available at: [Link]
Sources
- 1. PubChemLite - 3-(2-aminoethyl)-1-cyclohexylurea dihydrochloride (C9H19N3O) [pubchemlite.lcsb.uni.lu]
- 2. files.dep.state.pa.us [files.dep.state.pa.us]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. uprm.edu [uprm.edu]
- 7. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 8. ptb.de [ptb.de]
- 9. sites.rowan.edu [sites.rowan.edu]
- 10. sfasu.edu [sfasu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
